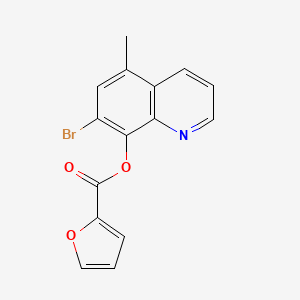
7-Bromo-5-methyl-8-quinolyl furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is a chemical compound with the molecular formula C15H10BrNO3 It is known for its unique structure, which combines a quinoline moiety with a furan carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate typically involves the esterification of 7-bromo-5-methylquinolin-8-ol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline or furan moieties.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has potential applications as a fluorescent probe due to its quinoline moiety, which can exhibit fluorescence. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicine, (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the furan carboxylate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (7-chloro-5-methylquinolin-8-yl) furan-2-carboxylate
- (7-bromo-5-methylquinolin-8-yl) thiophene-2-carboxylate
- (7-bromo-5-methylquinolin-8-yl) pyrrole-2-carboxylate
Uniqueness
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate stands out due to its unique combination of a brominated quinoline and a furan carboxylate group. This structure imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity, which are not observed in its analogs.
Propiedades
Número CAS |
34448-03-8 |
|---|---|
Fórmula molecular |
C15H10BrNO3 |
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-9-8-11(16)14(13-10(9)4-2-6-17-13)20-15(18)12-5-3-7-19-12/h2-8H,1H3 |
Clave InChI |
RYGDMVPOAPOXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C=CC=N2)OC(=O)C3=CC=CO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



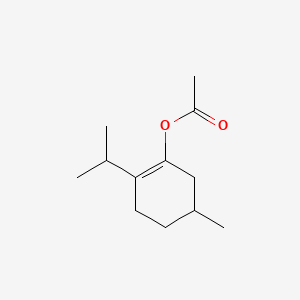

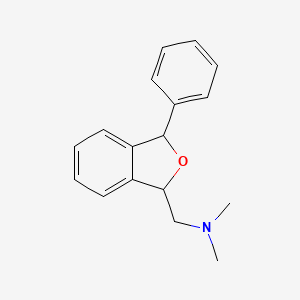
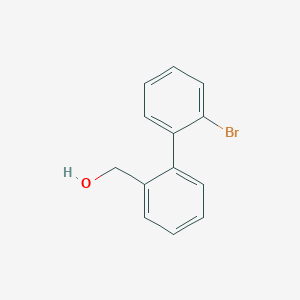
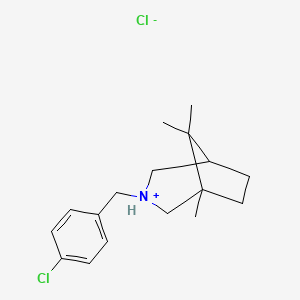
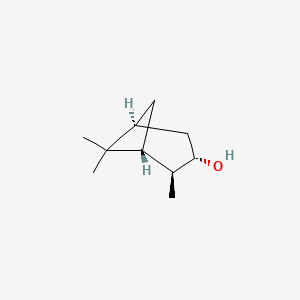
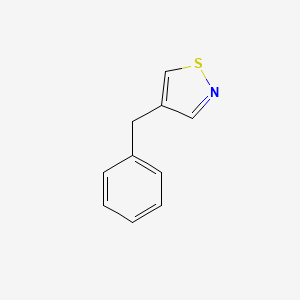
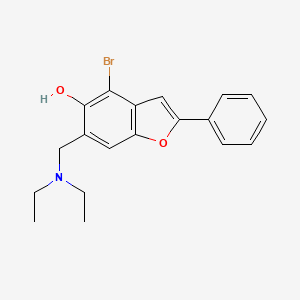
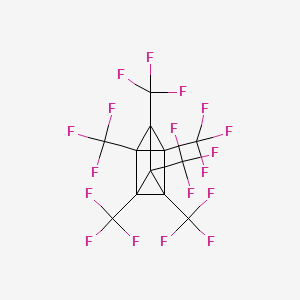

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
